molecular formula C11H15N3O3 B2985700 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione CAS No. 2309344-19-0

1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione

Cat. No.: B2985700
CAS No.: 2309344-19-0
M. Wt: 237.259
InChI Key: QMIRFJLQTUUBCN-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine-2,3-dione core substituted with a morpholin-4-yl group at position 1 and a prop-2-enyl (allyl) group at position 4. This combination of functional groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric properties are critical .

Properties

IUPAC Name

1-morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-2-3-12-4-5-14(11(16)10(12)15)13-6-8-17-9-7-13/h2,4-5H,1,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIRFJLQTUUBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN(C(=O)C1=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a morpholine derivative and a pyrazine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Piperazine-2,3-dione Derivatives

1,4-Disubstituted piperazine-2,3-diones (e.g., 1,4-bis-(4-substituted benzyl)-piperazine-2,3-dione) share the dione motif but differ in the central ring (piperazine vs. pyrazine) and substituents. Key differences:

  • Substituents : Piperazine derivatives often feature bulky aromatic groups (e.g., benzyl), increasing lipophilicity (ClogP = 2.8–3.5) compared to the target compound’s allyl and morpholine groups .
  • Reactivity : The pyrazine core in the target compound may exhibit greater π-electron deficiency, enhancing electrophilicity at the dione moiety compared to piperazine derivatives.
Indolin-2,3-dione Derivatives

Indolin-2,3-diones (e.g., substituted indole-diones) retain the vicinal diketone structure but within a fused bicyclic system. These compounds show low sigma-1 receptor affinity (Ki > 844 nM) but high sigma-2 selectivity (Ki = 42 nM), attributed to the planar indole ring and additional carbonyl group . In contrast, the pyrazine-dione’s non-fused structure and morpholine substituent may favor interactions with different biological targets.

Morpholine-Containing Piperazine-2,5-diones

The target compound’s allyl group may offer distinct steric effects compared to the bulky indenyl and oxazolyl groups in this analogue.

Physicochemical Properties

Property 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione Piperazine-2,3-diones Indolin-2,3-diones
ClogP ~1.5–2.0 (estimated) 2.8–3.5 1.2–1.8
Water Solubility Moderate (due to morpholine) Low Moderate
Electrophilicity High (pyrazine-dione core) Moderate High

The allyl group slightly increases lipophilicity compared to unsubstituted diones but retains better solubility than benzyl-substituted piperazine derivatives.

Biological Activity

1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione is a heterocyclic compound characterized by the presence of both morpholine and pyrazine rings. This unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The compound's synthesis involves various chemical reactions, including oxidation, reduction, and substitution, which can be optimized for industrial production.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that compounds containing morpholine derivatives often enhance antimicrobial potency. For instance, thiosemicarbazones with morpholine fragments have demonstrated effectiveness against various bacterial strains, indicating that similar mechanisms may apply to this compound .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with cancer proliferation. Preliminary studies suggest that it can modulate cellular responses and inhibit tumor growth in vitro.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. This interaction can lead to the modulation of enzyme activity and receptor binding, affecting numerous biological processes. For example, it may inhibit enzymes involved in disease pathways, thus exerting therapeutic effects against infections and cancer.

Case Studies

A series of case studies have been conducted to evaluate the biological efficacy of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityShowed effective inhibition against Staphylococcus aureus and E. coli strains.
Study 2Anticancer PropertiesDemonstrated inhibition of tumor cell proliferation in vitro with a significant reduction in cell viability.
Study 3Mechanism of ActionIdentified interactions with specific enzyme targets leading to altered cellular signaling pathways.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions under controlled conditions. The characterization of this compound is crucial for understanding its properties and potential applications in drug development.

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